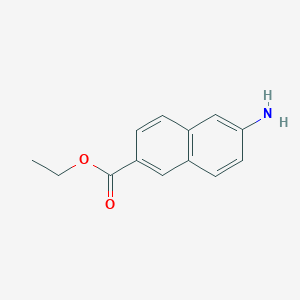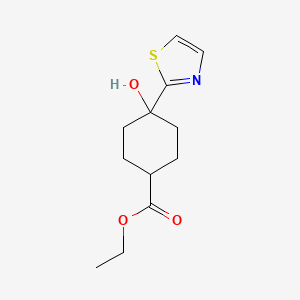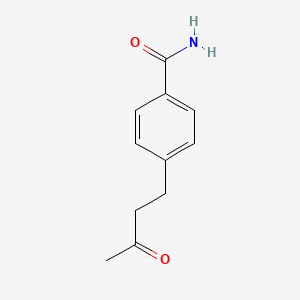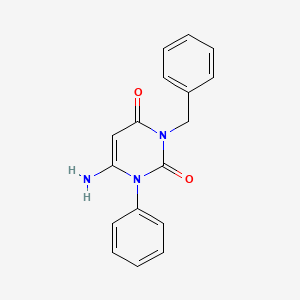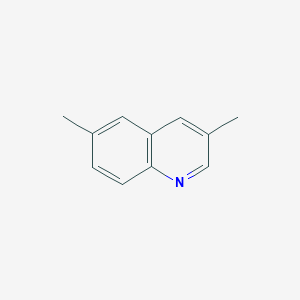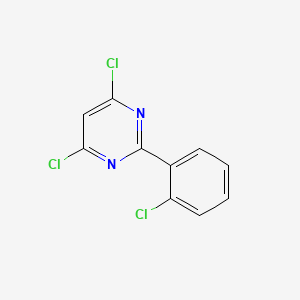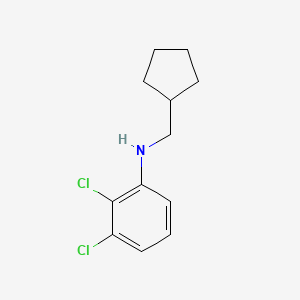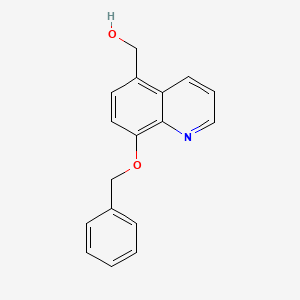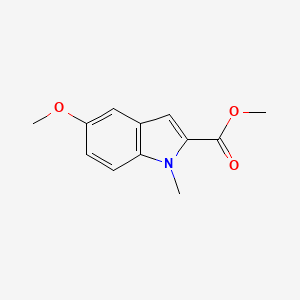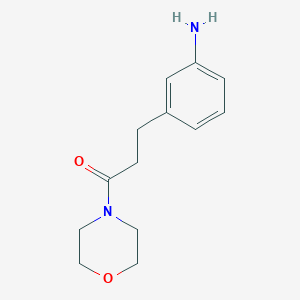
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one is an organic compound that features a morpholine ring attached to a phenyl group through a propyl chain with a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one typically involves the reaction of 3-bromopropiophenone with morpholine under basic conditions to form the intermediate 3-(4-morpholinyl)-3-oxopropiophenone. This intermediate is then subjected to reductive amination with aniline to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{3-[3-(4-Morpholinyl)propyl]phenyl}amine: Lacks the ketone functionality, which may affect its reactivity and applications.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features different functional groups and structural motifs, leading to distinct properties and uses.
Uniqueness
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one is unique due to the presence of both the morpholine ring and the ketone functionality, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(3-aminophenyl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H18N2O2/c14-12-3-1-2-11(10-12)4-5-13(16)15-6-8-17-9-7-15/h1-3,10H,4-9,14H2 |
InChI Key |
WPFPBUMNVRFONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


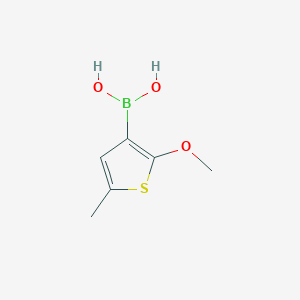
![[3-(Cyclopentylsulfanyl)phenyl]methanol](/img/structure/B8738741.png)
